4,5-Bis(4-nitrophenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C15H10N4O4S |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4,5-bis(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10N4O4S/c16-15-17-13(9-1-5-11(6-2-9)18(20)21)14(24-15)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,17) |
InChI Key |
WOZZBHBFWGMDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol medium with the addition of a base such as sodium hydroxide. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-nitrophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Reduction: Formation of 4,5-Bis(4-aminophenyl)thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine
The synthesis of 4,5-bis(4-nitrophenyl)thiazol-2-amine typically involves a multi-step process. The compound is derived from 2-amino thiazole through nitration and acylation reactions. The general synthetic pathway is as follows:
- Formation of Thiazole Ring : Starting from 2-hydroxy-1,2-diphenylethanone, thioamide is reacted with thiourea to form the thiazole structure.
- Nitration : The thiazole intermediate undergoes nitration using fuming nitric acid to introduce nitro groups at the para position of the phenyl rings.
- Purification : The final product is purified through recrystallization or chromatography to obtain pure 4,5-bis(4-nitrophenyl)thiazol-2-amine.
Anticancer Properties
Numerous studies have highlighted the potential anticancer properties of 4,5-bis(4-nitrophenyl)thiazol-2-amine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study 1 : In vitro studies on HepG2 cells (hepatocellular carcinoma) showed an IC50 value indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that the presence of nitro groups enhances the compound's efficacy against cancer cells .
- Case Study 2 : A series of thiazole derivatives including 4,5-bis(4-nitrophenyl)thiazol-2-amine were evaluated for their ability to inhibit cell proliferation in various cancer types. Compounds displayed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial activities.
- Case Study 3 : Research indicated that thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Table: Biological Activities of 4,5-Bis(4-nitrophenyl)thiazol-2-amine
Mechanism of Action
The mechanism of action of 4,5-Bis(4-nitrophenyl)thiazol-2-amine involves its interaction with various molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit microbial growth by interfering with essential metabolic pathways and to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : Nitro groups (electron-withdrawing) decrease electron density on the thiazole ring compared to methyl or allyl substituents, affecting reactivity in electrophilic substitutions or coordination chemistry .
- Steric effects: Dual nitro groups in the target compound may hinder rotational freedom and increase melting points relative to monosubstituted analogs.
Physical and Spectral Properties
Data from synthesized analogs () highlight trends:
Analysis :
Corrosion Inhibition
Thiazole derivatives like 6-ethoxybenzo[d]thiazol-2-amine (EBT) exhibit corrosion inhibition via adsorption on metal surfaces. Quantum studies indicate nitro groups enhance adsorption energy by increasing electron affinity . The target compound’s dual nitro groups may further improve inhibition efficiency compared to methyl or ethoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
